Navigating the Molecular Landscape: A Technical Guide to the Spectral Analysis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine
Navigating the Molecular Landscape: A Technical Guide to the Spectral Analysis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. The piperidine moiety, a ubiquitous scaffold in a vast array of pharmaceuticals, often requires strategic chemical modification to facilitate synthesis and purification. One such critical modification is the introduction of a tert-Butyldimethylsilyl (TBDMS) protecting group, leading to intermediates like 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine. This guide provides an in-depth exploration of the core spectral analysis techniques essential for the unambiguous identification and characterization of this versatile synthetic building block.
While readily available spectral data for this specific compound is limited, this guide will leverage established principles of spectroscopy and data from analogous structures to present a comprehensive and predictive analysis. This approach empowers researchers to confidently identify this molecule and interpret their own experimental data.
Molecular Structure and its Spectroscopic Implications
4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine possesses a unique combination of a bulky, silicon-containing protecting group and a flexible piperidine ring. This structure gives rise to a distinct spectroscopic fingerprint across various analytical techniques. Understanding the interplay between the different structural components is key to a thorough spectral interpretation.
Molecular Formula: C₁₂H₂₇NOSi[1] Molecular Weight: 229.43 g/mol [1] CAS Number: 204580-41-6[1]
Below is a diagram illustrating the logical workflow for the complete spectral analysis of this compound.
Caption: Workflow for the synthesis, purification, and comprehensive spectral analysis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine.
Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation Patterns
Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine, electrospray ionization (ESI) is a suitable method, typically yielding the protonated molecule [M+H]⁺.
Predicted Mass Spectral Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 230.1935 | The protonated molecular ion, confirming the molecular weight. |
| [M+Na]⁺ | 252.1754 | A common adduct observed in ESI-MS. |
| [M-C(CH₃)₃]⁺ or [M-57]⁺ | 172.1311 | A characteristic fragment resulting from the loss of the tert-butyl group. |
| [M-CH₂OSi(CH₃)₂C(CH₃)₃]⁺ | 84.0813 | Fragment corresponding to the piperidinemethyl cation. |
Data is predicted based on the elemental composition and common fragmentation pathways for silyl ethers and piperidine derivatives.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of solvent is critical to ensure good solubility and ionization efficiency.
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Instrument Setup:
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Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is chosen to favor the formation of the protonated molecular ion [M+H]⁺ due to the basic nitrogen atom in the piperidine ring.
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Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement, which aids in confirming the elemental composition.
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Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump for initial analysis.
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Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
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Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Analyze the fragmentation pattern to gain structural insights. The characteristic loss of a tert-butyl group (57 Da) is a strong indicator of the TBDMS moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.45 | d | 2H | -O-CH₂ -piperidine | Protons on the carbon adjacent to the oxygen are deshielded. |
| ~3.05 | m | 2H | Piperidine H (axial, adjacent to N) | Axial protons are typically shielded relative to equatorial protons. |
| ~2.55 | m | 2H | Piperidine H (equatorial, adjacent to N) | Equatorial protons are deshielded relative to axial protons. |
| ~1.70 | m | 2H | Piperidine H (equatorial, β to N) | |
| ~1.55 | s | 1H | NH | The chemical shift of the N-H proton can be variable and may broaden or exchange with D₂O. |
| ~1.10 | m | 3H | Piperidine H (axial, β to N and CH at C4) | |
| 0.89 | s | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a sharp singlet. |
| 0.05 | s | 6H | -Si(CH₃ )₂ | The six equivalent protons of the two methyl groups on the silicon atom are highly shielded and appear as a sharp singlet upfield. |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~68.0 | -O-C H₂-piperidine | The carbon attached to the oxygen is significantly deshielded. |
| ~46.5 | Piperidine C (α to N) | Carbons adjacent to the nitrogen are deshielded. |
| ~39.0 | Piperidine C (at C4) | |
| ~30.0 | Piperidine C (β to N) | |
| 25.9 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| 18.3 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |
| -5.4 | -Si(C H₃)₂ | The methyl carbons attached to the silicon are highly shielded and appear upfield. |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is crucial, and chloroform-d is a common choice for non-polar to moderately polar compounds.
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Instrument Setup:
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
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Experiments: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in assigning proton and carbon signals definitively.
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Data Acquisition and Processing:
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Acquire the spectra with an appropriate number of scans to achieve a good signal-to-noise ratio.
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Process the data using standard NMR software, including Fourier transformation, phase correction, and baseline correction.
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Data Analysis:
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Integrate the ¹H NMR signals to determine the relative number of protons.
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Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of protons.
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Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the predicted chemical shifts and correlation data from 2D NMR if available.
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The following diagram illustrates the key correlations expected in a 2D NMR experiment (HSQC) for this molecule.
Caption: Predicted key ¹H-¹³C correlations for 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine in an HSQC spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 | Medium | N-H stretch | Characteristic of a secondary amine. The peak may be broad. |
| 2955-2850 | Strong | C-H stretch (aliphatic) | Due to the numerous C-H bonds in the piperidine ring, TBDMS group, and methylene linker. |
| ~1255 | Strong | Si-CH₃ symmetric deformation | A characteristic and strong absorption for the Si-(CH₃)ₓ group. |
| ~1100 | Strong | C-O-Si stretch | The strong Si-O-C bond absorption is a key indicator of the silyl ether functionality. |
| ~835 | Strong | Si-C stretch | Another characteristic absorption for the TBDMS group. |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
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Sample Preparation:
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Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
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Solution: Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄, which has minimal interference in many regions of the IR spectrum) and analyzed in a solution cell.
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Instrument Setup:
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Use a standard FTIR spectrometer.
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Acquire a background spectrum of the empty sample holder (or the solvent) first.
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Data Acquisition:
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Place the prepared sample in the spectrometer's sample compartment.
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Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.
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Data Analysis:
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Identify and assign the major absorption bands in the spectrum, comparing them to the predicted values and correlation tables for functional groups.
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Conclusion: An Integrated Approach to Structural Elucidation
The definitive characterization of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine relies not on a single analytical technique, but on the synergistic integration of data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy. Mass spectrometry provides the crucial molecular weight information, while NMR spectroscopy offers an unparalleled view of the atomic connectivity. Infrared spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups.
For researchers in drug development, a thorough understanding and application of these spectral analysis techniques are non-negotiable for ensuring the identity, purity, and quality of their synthetic intermediates and final active pharmaceutical ingredients. This guide provides a robust framework for the spectral analysis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine, empowering scientists to navigate the complexities of molecular characterization with confidence and precision.
References
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PubChem. 4-{[(Tert-butyldimethylsilyl)oxy]methyl}piperidine. National Center for Biotechnology Information. [Link]
